molecular formula C7H7ClF4N2 B13478128 1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride

1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride

Cat. No.: B13478128
M. Wt: 230.59 g/mol
InChI Key: FVCAEWKQSLRWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride is a chemical compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

Chemical Reactions Analysis

1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. Similar compounds include:

The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H7ClF4N2

Molecular Weight

230.59 g/mol

IUPAC Name

[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C7H6F4N2.ClH/c8-5-3-13-6(7(9,10)11)1-4(5)2-12;/h1,3H,2,12H2;1H

InChI Key

FVCAEWKQSLRWSQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)F)CN.Cl

Origin of Product

United States

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